1-(4'-Pyridinyl)-4-tosylimidazole

Description

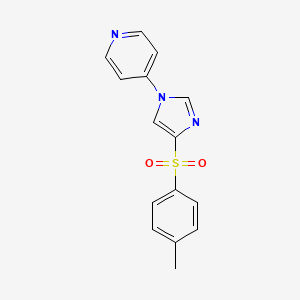

1-(4'-Pyridinyl)-4-tosylimidazole is a heterocyclic compound featuring an imidazole core substituted at position 1 with a 4-pyridinyl group and at position 4 with a tosyl (p-toluenesulfonyl) moiety. The imidazole ring provides a planar, aromatic scaffold with two nitrogen atoms, enabling diverse electronic interactions. The 4'-pyridinyl group contributes basicity due to its nitrogen atom, while the tosyl substituent acts as a strong electron-withdrawing group, enhancing electrophilicity at the adjacent carbon.

Properties

Molecular Formula |

C15H13N3O2S |

|---|---|

Molecular Weight |

299.3 g/mol |

IUPAC Name |

4-[4-(4-methylphenyl)sulfonylimidazol-1-yl]pyridine |

InChI |

InChI=1S/C15H13N3O2S/c1-12-2-4-14(5-3-12)21(19,20)15-10-18(11-17-15)13-6-8-16-9-7-13/h2-11H,1H3 |

InChI Key |

HDSPZYQTPAUMDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C=N2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Pyridinyl)-4-tosylimidazole typically involves the reaction of 4-tosylimidazole with 4-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of 1-(4’-Pyridinyl)-4-tosylimidazole.

Industrial Production Methods

Industrial production methods for 1-(4’-Pyridinyl)-4-tosylimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4’-Pyridinyl)-4-tosylimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in water for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with different substituents replacing the tosyl group.

Scientific Research Applications

1-(4’-Pyridinyl)-4-tosylimidazole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-(4’-Pyridinyl)-4-tosylimidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Compounds such as 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., Compound 6) share nitrogen-rich heterocyclic cores but differ in ring size and substitution patterns.

- Core Structure : Pyrazolo-pyrimidines feature fused five- and six-membered rings, increasing rigidity compared to the single imidazole ring of the target compound. This rigidity may enhance binding specificity in biological systems but reduce synthetic versatility.

Piperazine-Based Radioligands ()

p-MPPF and p-MPPI are piperazine derivatives with pyridinyl and fluorobenzamido/iodophenyl groups, used as serotonin 5-HT1A receptor antagonists and imaging agents.

- Core Flexibility : The piperazine ring introduces conformational flexibility, enabling better adaptation to receptor binding pockets compared to the planar imidazole core.

- Substituent Roles : The 2”-pyridinyl group in p-MPPF participates in hydrogen bonding with receptors, while the tosyl group in the target compound may prioritize electrophilic reactivity over direct receptor interactions.

- Pharmacokinetics : The fluorobenzamido group in p-MPPF enhances metabolic stability, whereas the tosyl group in this compound could increase susceptibility to nucleophilic displacement in vivo .

Pyridinyl Nitrogen Protonation and Electronic Effects ()

In aspartate aminotransferase (AAT), protonation of the pyridinyl nitrogen in pyridoxal phosphate (PLP) enhances catalytic activity via electronic delocalization.

- pKa Modulation : The target compound’s 4'-pyridinyl nitrogen has a pKa influenced by adjacent groups. In AAT, Asp-222 raises the pyridinyl pKa (~1.5 units), stabilizing the protonated form. In contrast, the tosyl group in this compound may lower the pKa via electron withdrawal, reducing basicity compared to PLP.

- Biological Implications : The protonation state affects interactions in enzymatic or receptor environments. The target compound’s lower pyridinyl basicity may limit its utility in catalysis but enhance stability in neutral physiological conditions .

Tosyl Group vs. Alternative Leaving Groups

The tosyl group is a superior leaving group compared to halides or mesyl groups, facilitating SN2 reactions.

- Comparative Reactivity : In pyrazolo-pyrimidine derivatives (), hydrazine substituents participate in cyclization rather than acting as leaving groups. The tosyl group in the target compound enables cleaner displacement reactions, advantageous in synthetic applications.

- Solubility Trade-offs : Tosyl’s hydrophobicity may reduce aqueous solubility compared to sulfonate or carboxylate groups, impacting formulation in drug development .

Biological Activity

1-(4'-Pyridinyl)-4-tosylimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H12N2O2S

- Molecular Weight : 252.31 g/mol

- IUPAC Name : 1-(4-pyridinyl)-4-tosylimidazole

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. It is believed to modulate signaling pathways crucial for cell proliferation and apoptosis. The compound may inhibit specific kinases or phosphatases, leading to altered cellular responses.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Antifungal Activity : It has been reported to promote fungal tubulin polymerization, disrupting microtubule dynamics, which is essential for fungal cell division .

- Antimicrobial Properties : The compound displays activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Antitumor Effects

A study evaluated the efficacy of this compound against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. The mechanism involved apoptosis induction through the activation of caspase pathways.

Antifungal Activity

Research conducted on the antifungal properties revealed that this compound effectively inhibited the growth of Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent against fungal infections.

Antimicrobial Studies

In antimicrobial assays, the compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 12 mm and 10 mm, respectively. These findings suggest that this compound could be developed further as an antimicrobial treatment option.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antitumor, Antifungal, Antimicrobial | 15 | 32 |

| Bryostatin 1 | Antitumor | Varies | N/A |

| Imidazoles | Antifungal | Varies | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.